molecular formula C16H24O2 B12797308 Neopentyl 2,3,5,6-tetramethylbenzoate CAS No. 7499-55-0

Neopentyl 2,3,5,6-tetramethylbenzoate

Cat. No.: B12797308
CAS No.: 7499-55-0
M. Wt: 248.36 g/mol
InChI Key: WVOJUBWOSLBWCW-UHFFFAOYSA-N
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Description

Neopentyl 2,3,5,6-tetramethylbenzoate is an organic compound with the molecular formula C16H24O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by four methyl groups and the carboxyl group is esterified with neopentyl alcohol. This compound is known for its stability and unique structural properties, making it of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Neopentyl 2,3,5,6-tetramethylbenzoate can be synthesized through the esterification of 2,3,5,6-tetramethylbenzoic acid with neopentyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Neopentyl 2,3,5,6-tetramethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,3,5,6-tetramethylbenzoic acid, while reduction could produce neopentyl alcohol derivatives.

Scientific Research Applications

Neopentyl 2,3,5,6-tetramethylbenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound’s stability and structural properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which neopentyl 2,3,5,6-tetramethylbenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Neopentyl benzoate: Lacks the methyl groups on the benzene ring, resulting in different chemical properties and reactivity.

    2,3,5,6-Tetramethylbenzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity characteristics.

    Neopentyl p-toluate: Similar ester structure but with a different substitution pattern on the benzene ring.

Uniqueness

Neopentyl 2,3,5,6-tetramethylbenzoate is unique due to the presence of both neopentyl and tetramethyl groups, which confer enhanced stability and distinct reactivity compared to other similar compounds. Its structural features make it particularly valuable in specific chemical and industrial applications.

Properties

CAS No.

7499-55-0

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

2,2-dimethylpropyl 2,3,5,6-tetramethylbenzoate

InChI

InChI=1S/C16H24O2/c1-10-8-11(2)13(4)14(12(10)3)15(17)18-9-16(5,6)7/h8H,9H2,1-7H3

InChI Key

WVOJUBWOSLBWCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)OCC(C)(C)C)C)C

Origin of Product

United States

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